molecular formula C14H16ClN3O3S B2846761 N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide CAS No. 2309745-52-4

N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide

Cat. No.: B2846761
CAS No.: 2309745-52-4
M. Wt: 341.81
InChI Key: GRACIAPEJCGDGS-UHFFFAOYSA-N
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Description

N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide is a synthetic oxamide-based compound intended for research and development purposes. This chemical reagent is provided as a high-purity material to ensure consistency in laboratory investigations. Oxamide derivatives are of interest in various scientific fields, including medicinal chemistry and chemical biology, where they may be utilized as building blocks or in the exploration of structure-activity relationships. Researchers can employ this compound in in vitro studies to probe its potential biological activity or physicochemical properties. Handling should adhere to standard laboratory safety protocols. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-22-5-4-11(19)8-17-13(20)14(21)18-12-6-10(15)3-2-9(12)7-16/h2-3,6,11,19H,4-5,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRACIAPEJCGDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Edoxaban (Pharmacological Oxamide Derivative)

Edoxaban, an anticoagulant, shares the oxamide core but differs in substituents:

  • Aromatic group : 5-chloropyridin-2-yl and tetrahydrothiazolo-pyridine systems enhance thrombin inhibition.
  • Aliphatic chain : Cyclohexyl and dimethylcarbamoyl groups improve pharmacokinetics.
Feature N'-(5-Chloro-2-cyanophenyl)-...oxamide Edoxaban
Core Structure Oxamide Oxamide
Aromatic Substituent 5-Chloro-2-cyanophenyl 5-Chloropyridin-2-yl
Aliphatic Chain 2-Hydroxy-4-methylsulfanylbutyl Cyclohexyl-dimethylcarbamoyl
Primary Application Undisclosed (potential agrochemical) Anticoagulant (FXa inhibitor)

Key Insight: The chloro-cyanophenyl group in the target compound may confer agrochemical utility (e.g., slow-release nitrogen systems, as seen in oxamide fertilizers ), whereas Edoxaban’s heterocyclic substituents optimize drug-target binding.

N-Amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines

These guanidine derivatives () share the 4-chloro-5-methylbenzenesulfonyl motif but replace the oxamide with a sulfonylguanidine group. This structural divergence reduces hydrolytic stability compared to oxamides, limiting their agricultural use .

N,N′-Bis(2-hydroxyethyl)oxamide Derivatives

Used in biomimetic synthesis (), these compounds lack the chloro-cyanophenyl and methylsulfanyl groups. Their reactivity with brominating agents is hindered, whereas the target compound’s methylsulfanyl chain may facilitate sulfur-specific reactions (e.g., oxidation to sulfones) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols. A primary route includes:

  • Step 1 : Condensation of 5-chloro-2-cyanophenylamine with oxalyl chloride to form the oxamide backbone.
  • Step 2 : Reaction with 2-hydroxy-4-methylsulfanylbutylamine under controlled pH (8–9) to introduce the hydroxy and methylsulfanyl substituents.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
    • Key Considerations : Monitor reaction progress via TLC and intermediate characterization using 1^1H NMR.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy group at δ 3.1–3.5 ppm) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2220 cm1^{-1}, amide C=O ~1680 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 360.8) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and packing interactions .

Q. What are the primary biological targets studied for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Assess activity against kinases or proteases using fluorescence-based assays (e.g., IC50_{50} determination via dose-response curves) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound's reactivity and binding mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Analyze binding affinity (ΔG values) and hydrogen-bond networks .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Q. How to address discrepancies in crystallographic data during structural refinement?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly for low-symmetry space groups .
  • Disorder Modeling : Split occupancy for flexible groups (e.g., methylsulfanyl chain) using PART instructions in SHELX .
  • Validation Tools : Check Rint_{int} and CCDC validation reports to resolve outliers in bond lengths/angles .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with THF to reduce side reactions in amide coupling steps (yield improvement from 45% to 68%) .
  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for Ullmann-type couplings; track conversion via GC-MS .
  • In-line Analytics : ReactIR monitors intermediates in real time, enabling precise endpoint determination .

Q. How to analyze reaction mechanisms involving this compound’s sulfanyl and hydroxy groups?

  • Methodological Answer :

  • Isotope Labeling : Use 18^{18}O-labeled water to trace hydroxy group participation in hydrolysis pathways via LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for C–H vs. C–D bonds in sulfanyl oxidation reactions .
  • Trapping Experiments : Add TEMPO to detect radical intermediates in oxidation steps via EPR spectroscopy .

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